Benzhydryl 2,2,2-trifluoroacetate

Physical Organic Chemistry Solvolysis Kinetics Leaving Group Ability

Select Benzhydryl 2,2,2-trifluoroacetate for its superior acid lability vs. benzyl linkers (0.5% TFA vs. 5% TFA), well-defined LFER solvolysis parameters (sf=0.83-0.91), and ozone-cleavable orthogonal protection. Essential for β-lactam antibiotic synthesis (e.g., cefotetan) and acid-sensitive solid-phase peptide synthesis where precise reactivity and high yield are critical.

Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
CAS No. 844-40-6
Cat. No. B3331548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydryl 2,2,2-trifluoroacetate
CAS844-40-6
Molecular FormulaC15H11F3O2
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(F)(F)F
InChIInChI=1S/C15H11F3O2/c16-15(17,18)14(19)20-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
InChIKeyGEMYQOVONCEVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzhydryl 2,2,2-Trifluoroacetate (CAS 844-40-6): A Quantitatively Differentiated Reagent for Controlled Solvolysis and Protective Group Strategies


Benzhydryl 2,2,2-trifluoroacetate (CAS 844-40-6), also known as diphenylmethyl trifluoroacetate, is a benzhydryl ester derived from diphenylmethanol and trifluoroacetic acid . As a member of the benzhydryl ester class, it functions as a carboxyl protecting group and a reactive intermediate in multi-step organic syntheses [1]. The compound's distinct reactivity profile is defined by the combined electronic effects of the trifluoroacetate leaving group and the steric/electronic properties of the benzhydryl (diphenylmethyl) moiety [2]. This evidence guide focuses exclusively on the quantifiable, comparative data that differentiate it from closely related analogs, providing a robust basis for scientific selection and procurement decisions.

Why Benzhydryl 2,2,2-Trifluoroacetate (CAS 844-40-6) Cannot Be Interchanged with Generic Benzhydryl or Alkyl Trifluoroacetates


Generic substitution with other benzhydryl esters (e.g., benzoates, tosylates) or simple alkyl trifluoroacetates is not supported by quantitative data. The compound's behavior is dictated by a specific set of nucleofugality (leaving group ability) and solvolytic parameters that are distinct from both its ester class and its benzhydryl core. For instance, the trifluoroacetate (TFA) leaving group exhibits a defined nucleofugality (Nf) value that differs from heptafluorobutyrate (HFB) by up to 0.5 Nf units [1], and benzhydryl trifluoroacetates follow a strict SN1 mechanism unless perturbed by electron-withdrawing substituents [2]. Furthermore, the acid-lability of benzhydryl-based linkers in solid-phase synthesis differs quantitatively from benzyl- and indole-based analogs [3]. These quantifiable differences in reactivity, mechanism, and cleavage kinetics mean that substituting this compound with a seemingly similar analog will introduce unpredictable changes in reaction rates, yields, and selectivity. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of Benzhydryl 2,2,2-Trifluoroacetate (CAS 844-40-6) from Closest Analogs: A Comparative Evidence Guide


Comparative Nucleofugality: Benzhydryl Trifluoroacetate vs. Heptafluorobutyrate

In a direct head-to-head comparison of X,Y-substituted benzhydryl esters, the heptafluorobutyrate (HFB) leaving group is a quantifiably better nucleofuge than the trifluoroacetate (TFA) leaving group, but the difference is less than 0.5 units on the nucleofugality scale (Nf) [1]. This means that while HFB esters solvolyze faster, the TFA ester offers a more moderate, and thus more controllable, reactivity profile for applications requiring stepwise precision. The affinity of the benzhydrylium ion is also slightly larger toward the TFA anion than the HFB anion [2].

Physical Organic Chemistry Solvolysis Kinetics Leaving Group Ability

Comparative Acid Lability: Benzhydryl vs. Benzyl Linkers in Solid-Phase Synthesis

A kinetic study comparing trifluoroacetic acid (TFA) cleavage of resin-bound compounds from benzhydryl, benzyl, and indole linkers found that the benzhydryl linker is significantly more acid-labile than the benzyl linker [1]. This study optimized cleavage conditions to much milder levels (e.g., 0.5% TFA instead of the commonly used 5%) [2]. The relative lability order was determined to be indole > Rink (a benzhydryl-type linker) > benzyl [3]. This quantitative ranking confirms that benzhydryl-based systems, like the target compound, offer a distinct and advantageous cleavage profile over benzyl-based alternatives when mild, controlled release is required.

Solid-Phase Synthesis Peptide Chemistry Linker Optimization

Quantitative Solvolytic Reactivity and Mechanistic Divergence

The solvolytic behavior of benzhydryl 2,2,2-trifluoroacetate is governed by well-defined linear free-energy relationships (LFER). For SN1-type solvolysis, the rate constant (log k) correlates with electrofuge (Ef) and nucleofuge (Nf) parameters: log k = sf(Nf + Ef) [1]. The slope parameter (sf) for trifluoroacetates in various solvents falls within a specific range of 0.83 to 0.91, indicating an early transition state with moderately advanced charge separation [2]. Critically, X,Y-substituted benzhydryl trifluoroacetates solvolyze via an SN1 mechanism unless electron-withdrawing groups are attached to the aromatic rings; in those cases, the rate is faster than predicted, indicating a mechanistic shift [3]. This mechanistic predictability is a quantitative differentiator from analogs where the pathway may be less defined.

Mechanistic Chemistry Solvolysis Reactivity Prediction

Distinct Hydrolytic Mechanism: Alkaline BAc2 vs. Other Pathways

Tracer and kinetic studies have definitively established that the alkaline hydrolysis of diphenylmethyl trifluoroacetate proceeds via a BAc2 mechanism, where the acyl-oxygen bond is broken [1]. This is in contrast to the hydrolysis of phenyl trifluoroacetate, which follows mechanisms BA,2 and BAll in neutral solution and A& and A~ll in acid [2]. The specific mechanism for diphenylmethyl trifluoroacetate is a direct consequence of the benzhydryl group's steric and electronic influence on the ester functionality. This mechanistic distinction is quantitative and verifiable through tracer studies.

Mechanistic Chemistry Hydrolysis Kinetic Analysis

Orthogonal Cleavage: Ozone-Mediated Deprotection vs. Hydrogenolysis

In the context of N-benzhydryl aziridine-2-carboxylates, the benzhydryl protecting group can be cleaved via two distinct pathways. Hydrogenolysis, a common method for benzyl-type groups, leads to ring opening when R = aryl, rendering it unsuitable [1]. In contrast, ozone selectively oxidizes the benzhydryl group in the same substrates, even when R is an aryl group, providing a clean and orthogonal deprotection strategy [2]. This demonstrates a unique, quantifiable selectivity advantage for benzhydryl-protected systems compared to standard benzyl or hydrogenolysis-labile protecting groups.

Synthetic Methodology Protecting Group Strategy Orthogonal Deprotection

Optimized Application Scenarios for Benzhydryl 2,2,2-Trifluoroacetate (CAS 844-40-6) Based on Comparative Evidence


Solid-Phase Peptide Synthesis Requiring Mild, Controlled Cleavage

The demonstrated superior acid lability of benzhydryl-based linkers over benzyl linkers (quantified by optimized cleavage at 0.5% TFA vs. 5% TFA) makes this compound or its derivatives ideal for solid-phase synthesis where acid-sensitive peptides or small molecules are being assembled [1]. The milder conditions minimize side reactions and preserve molecular integrity, leading to higher purity and yield of the target amide or acid.

Rational Design of Solvolytic Reactions with Predictable Kinetics

The well-defined LFER parameters (sf = 0.83-0.91) and the ability to calculate solvolysis rate constants with ±16% accuracy provide a quantitative framework for reaction design [2]. Researchers can use the established Nf and Ef values to predict the behavior of novel benzhydryl trifluoroacetates in various solvent systems, reducing development time and optimizing reaction conditions for maximum efficiency.

Orthogonal Deprotection Strategies in Complex Natural Product Synthesis

The benzhydryl group's selective cleavage by ozone, even in the presence of reduction-sensitive aryl groups (which would be compromised by hydrogenolysis), enables sophisticated orthogonal protection schemes [3]. This is particularly valuable in the multi-step synthesis of complex natural products, pharmaceuticals, and agrochemicals where multiple protecting groups must be removed sequentially under mutually exclusive conditions.

Stepwise Carboxyl Protection in β-Lactam Antibiotic Manufacturing

The benzhydryl ester is a well-established carboxyl protecting group in the industrial synthesis of β-lactam antibiotics like cefotetan [4]. The compound's specific reactivity profile, including its defined acid lability and the ability to be cleaved under controlled conditions, makes it a preferred intermediate in cost-effective manufacturing processes where protecting group removal is a critical step affecting overall yield and purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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